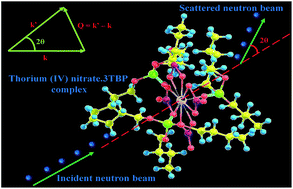Trends in small angle neutron scattering of actinide–trialkyl phosphate complexes: a molecular insight into third phase formation
RSC Advances Pub Date: 2016-09-22 DOI: 10.1039/C6RA20175J
Abstract
The “third phase” formation phenomenon in solvent extraction is due to the aggregation of extracted species and formation of reverse micelles. As Small Angle Neutron Scattering (SANS) is a powerful tool to probe colloidal particles, it is considered as an important technique to study the aggregation behaviour of actinide complexes in solvent extraction systems. The actinide specific trialkyl phosphate (TalP) based extractants, namely, tri-n-butyl phosphate (TBP), tri-iso-butyl phosphate (TiBP), tri-sec-butyl phosphate (TsBP) and tri-sec-amyl phosphate (TsAP) have been examined for the first time using the SANS technique to investigate third phase formation phenomena with some of the actinides. SANS was employed to get insight into third phase formation in the extraction of Th(IV) and U(VI) from 1 M HNO3 by 1.1 M solutions of TalP in deuterated dodecane (n-C12D26, 98 atom% D). Deuterated diluent was used in order to provide contrast during the neutron scattering measurements. Potential energy and the stickiness parameter of reverse micelles formed in the above solvent systems have been quantified as a function of organic metal loading. The data are fitted using Baxter's sticky-sphere model. The stickiness parameter, (τ−1) a measure of the attractive interaction between the micelles, as well as the attractive potential energy (U0) was quantified. A clear correlation has been established between the stickiness parameter and the tendency for third phase formation with TalP systems. As U(VI) does not form a third phase with these extractants at 1 M HNO3, comparative studies were carried out with U(VI)–TalP complexes. These studies established lower stickiness and attraction between the micelles with the U(VI) system. The correlation between SANS parameters and third phase formation tendency was extended to a temperature dependence study and these studies established higher third phase limits when the temperature was enhanced, corroborating well with our experimental results. Our studies also revealed the “prediction of third phase formation” before its occurrence for a range of actinide–extractant systems.


Recommended Literature
- [1] Dependency of f states in fluorite-type XO2 (X = Ce, Th, U) on the stability and electronic state of doped transition metals
- [2] Improvement of corrosion resistance and magnetic properties for sintered NdFeB by alumina sol-containing conversion film†
- [3] Femtoliter nanofluidic valve utilizing glass deformation†
- [4] Silver nanoparticles – wolves in sheep's clothing?
- [5] Epitaxial growth of gadolinium and lutetium-based aluminum perovskite thin films for X-ray micro-imaging applications
- [6] Front cover
- [7] Improved continuous-observation polarimeter tube
- [8] Generic, SN2 reactive silicone surfaces protected by poly(ethylene glycol) linkers: facile routes to new materials
- [9] Utilization of a new gold/Schiff-base iron(iii) complex composite as a highly sensitive voltammetric sensor for determination of epinephrine in the presence of ascorbic acid†
- [10] Structural anisotropy of cyanido-bridged {Co II9W V6} single-molecule magnets induced by bidentate ligands: towards the rational enhancement of an energy barrier†

Journal Name:RSC Advances
Research Products
-
CAS no.: 15366-08-2
-
CAS no.: 121080-96-4









